JHU-75528

Description

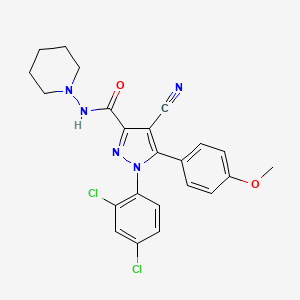

Structure

2D Structure

3D Structure

Properties

CAS No. |

947696-17-5 |

|---|---|

Molecular Formula |

C23H21Cl2N5O2 |

Molecular Weight |

470.3 g/mol |

IUPAC Name |

4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31) |

InChI Key |

MCNQUWLLXZZZAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N |

Synonyms |

11C-JHU75528 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide JHU 75528 JHU-75528 JHU75528 |

Origin of Product |

United States |

Foundational & Exploratory

JHU-75528: A Technical Guide to its Mechanism of Action as a Cannabinoid Receptor 1 (CB1) Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-75528 is a novel, high-affinity ligand developed as a radiotracer for Positron Emission Tomography (PET) imaging of the brain's cannabinoid receptor 1 (CB1).[1][2][3][4] As an analog of the selective CB1 antagonist rimonabant, this compound exhibits specific and selective binding to CB1 receptors, making it a valuable tool for quantifying receptor density and occupancy in vivo.[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its interaction with the CB1 signaling pathway.

Core Mechanism of Action: Selective CB1 Receptor Binding

The primary mechanism of action of this compound is its function as a selective ligand for the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] this compound, particularly in its radiolabeled form [¹¹C]this compound, is designed to bind to these receptors with high affinity and selectivity, allowing for their visualization and quantification via PET imaging.[1][2][4]

In vivo studies in mice and baboons have demonstrated that [¹¹C]this compound readily crosses the blood-brain barrier and specifically labels cerebral CB1 receptors.[1][2][4] The specific binding of [¹¹C]this compound can be displaced by pre-injection of unlabeled this compound or the known CB1 antagonist, rimonabant, confirming its targeted action at the CB1 receptor.[1][2][4] This characteristic makes it a promising tool for studying the role of CB1 receptors in various neuropsychiatric disorders.[1][7]

Quantitative Data: In Vivo Distribution and Binding

| Parameter | Species | Method | Result | Reference |

| Brain Uptake | Mouse, Baboon | PET, Brain Dissection | Readily enters the brain | [1][2][4] |

| Target-to-Nontarget Ratio (Striatum/Brain Stem) | Mouse | Brain Dissection | 3.4 | [1][2][4] |

| Binding Potential (BP) (Putamen) | Baboon | PET | 1.3 - 1.5 | [1][2][4] |

| Specific Binding Blockade | Mouse, Baboon | PET, Brain Dissection | Blocked by unlabeled this compound and rimonabant | [1][2][4] |

| Selectivity | Mouse | Brain Dissection | Not significantly reduced by various central non-cannabinoid drugs | [1][2][4] |

Experimental Protocols

The following experimental protocols are summarized from the key in vivo studies evaluating [¹¹C]this compound.

In Vivo Saturation Studies in Mice

-

Objective: To demonstrate the saturable binding of [¹¹C]this compound to CB1 receptors in vivo.

-

Methodology:

-

Various doses of unlabeled this compound (0.08, 0.42, 0.78, and 4.17 mg/kg) were administered intravenously to mice.[1]

-

The vehicle used for this compound was a solution of saline, alcohol, and cremophore EL (9:1:0.01).[1] Control animals received the vehicle solution.[1]

-

15 minutes after the administration of unlabeled this compound or vehicle, [¹¹C]this compound (7.4–11.1 MBq) was injected intravenously.[1]

-

60 minutes post-injection of the radiotracer, the mice were euthanized, and brain tissues were harvested.[1]

-

The radioactivity content in the brain tissues was determined to measure the extent of radiotracer binding.[1]

-

PET Imaging in Baboons

-

Objective: To evaluate the brain distribution and binding potential of [¹¹C]this compound using PET imaging.

-

Methodology:

-

A baseline PET scan was conducted following the intravenous injection of [¹¹C]this compound.

-

For blocking studies, unlabeled this compound was administered prior to the injection of [¹¹C]this compound.

-

PET images were acquired and analyzed to determine the regional brain distribution and binding potential (BP) of the radiotracer in CB1-rich areas like the putamen.[1][2][4]

-

Kinetic analyses of the PET images were performed to quantify the binding parameters.[1]

-

Visualizations: Signaling Pathways and Experimental Workflow

This compound and the CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a G-protein coupled receptor that this compound binds to. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Evaluation of [¹¹C]this compound

The diagram below outlines the general workflow for the in vivo experiments conducted to characterize [¹¹C]this compound.

Caption: In Vivo Evaluation Workflow for [¹¹C]this compound.

Conclusion

This compound is a potent and selective ligand for the CB1 receptor, primarily developed and utilized as a PET radiotracer ([¹¹C]this compound). Its mechanism of action is centered on its high-affinity binding to CB1 receptors in the brain, which allows for the non-invasive imaging and quantification of these receptors. The in vivo data confirms its ability to cross the blood-brain barrier and selectively label CB1 receptors. This makes this compound a critical tool for advancing our understanding of the role of the endocannabinoid system in health and disease, and for the development of novel therapeutics targeting this system.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New PET radiotracer to visualize cannabinoid receptors developed - Xagena [xagena.it]

JHU-75528: A Technical Guide to a Selective Cannabinoid Receptor Type 1 PET Radiotracer

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-75528, also known as OMAR, is a novel and selective antagonist for the cannabinoid receptor type 1 (CB1). Developed as a positron emission tomography (PET) radioligand, its carbon-11 labeled counterpart, [11C]this compound, allows for the in-vivo quantification and visualization of CB1 receptors in the brain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and its application in preclinical and clinical research. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

The cannabinoid receptor type 1 (CB1), a G-protein coupled receptor, is the most abundant cannabinoid receptor in the central nervous system. It plays a crucial role in a variety of physiological processes, including appetite, pain perception, mood, and memory. Dysregulation of the CB1 receptor system has been implicated in several neuropsychiatric and neurological disorders. Consequently, the ability to non-invasively study and quantify CB1 receptors in the living brain is of significant interest for both basic research and clinical drug development.[1][2] this compound has emerged as a promising tool for this purpose, offering high affinity and selectivity for the CB1 receptor.[1][3] This document details the technical aspects of this compound.

Chemical and Physical Properties

This compound is a synthetic, small molecule antagonist of the CB1 receptor. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| IUPAC Name | 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |

| Molecular Formula | C23H21Cl2N5O2 |

| Molecular Weight | 469.35 g/mol |

| CAS Number | 942063-86-7 |

| Synonyms | OMAR, JHU75528 |

| Mechanism of Action | Selective CB1 Receptor Antagonist |

In Vitro Pharmacology

While specific Ki or IC50 values for this compound have not been detailed in the reviewed literature, it is consistently described as a potent and selective CB1 antagonist with nanomolar affinity.[1][3] Its antagonist properties have been functionally demonstrated in rodent brain slices.

Synthesis and Radiolabeling

The synthesis of this compound and its radiolabeled form, [11C]this compound, is a critical process for its use in PET imaging.

Synthesis of the Precursor

The precursor for the radiosynthesis of [11C]this compound is the corresponding desmethylated compound: 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. A detailed, step-by-step synthesis protocol for this precursor is not publicly available in the reviewed literature.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound involves the O-methylation of the phenolic precursor with [11C]methyl iodide.

Experimental Protocol:

-

[11C]Methyl Iodide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase synthesis module.

-

Radiolabeling Reaction: The phenolic precursor (approximately 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., acetone). The gaseous [11C]methyl iodide is bubbled through this solution in the presence of a base (e.g., 2 M sodium hydroxide) at an elevated temperature (e.g., 80°C).

-

Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.

-

Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a sterile, injectable solution, typically in saline with a small percentage of ethanol for solubility.

Quantitative Data from a Representative Synthesis:

| Parameter | Value |

| Radiochemical Yield | 16% (average) |

| Synthesis Time | 28 minutes (post-purification) |

| Specific Activity | 235 ± 108 GBq/μmol |

| Radiochemical Purity | >99% |

Data sourced from Fan et al., 2006.[1]

In Vivo Preclinical Studies

Preclinical studies in animal models have been crucial in characterizing the in vivo behavior of [11C]this compound.

Biodistribution in Mice

Experimental Protocol:

-

Animal Model: Male CD-1 mice.

-

Radiotracer Administration: Intravenous injection of [11C]this compound.

-

Tissue Harvesting: At various time points post-injection, animals are euthanized, and brains are dissected into different regions (e.g., striatum, cerebellum, cortex, hippocampus, brain stem).

-

Radioactivity Measurement: The radioactivity in each brain region is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Key Findings:

-

[11C]this compound readily crosses the blood-brain barrier.

-

The regional distribution in the brain is consistent with the known density of CB1 receptors, with the highest uptake in the striatum and cortex and the lowest in the brain stem.

PET Imaging in Baboons

Experimental Protocol:

-

Animal Model: Male baboons (Papio anubis).

-

Anesthesia: Anesthesia is induced and maintained throughout the imaging session.

-

Radiotracer Administration: A bolus intravenous injection of [11C]this compound is administered.

-

PET Scanning: Dynamic PET scans are acquired over a period of 90-120 minutes.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to analyze for the presence of radiometabolites.

-

Data Analysis: Time-activity curves are generated for various brain regions, and kinetic modeling is applied to estimate the binding potential (BPND), a measure of receptor density.

Quantitative Data from Baboon Studies:

| Parameter | Brain Region | Value |

| Binding Potential (BPND) | Putamen | 1.3-1.5 |

| Striatum to Brain Stem Ratio | - | 3.4 |

Data sourced from Horti et al., 2006.

Clinical Studies

[11C]this compound, under the alias [11C]OMAR, has been utilized in human PET imaging studies to investigate CB1 receptor availability in both healthy individuals and patient populations.

First-in-Human PET Imaging

Experimental Protocol:

-

Participants: Healthy volunteers and patients with specific conditions (e.g., schizophrenia).

-

Radiotracer Administration: Intravenous injection of a sterile, pyrogen-free solution of [11C]OMAR. The typical injected dose is around 370-740 MBq.

-

PET/CT or PET/MR Scanning: A dynamic PET scan of the brain is acquired over 90 minutes.

-

Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.

-

Data Analysis: Time-activity curves for various brain regions are generated. Kinetic models (e.g., two-tissue compartment model) are used to calculate the total distribution volume (VT), which is proportional to the density of available CB1 receptors.

Key Findings in Healthy Volunteers:

-

The regional brain distribution of [11C]OMAR is consistent with the known CB1 receptor density in humans, with the highest binding observed in the globus pallidus and cortical regions.[4]

-

A decline in [11C]OMAR binding with age has been observed, most significantly in the globus pallidus.[5]

Clinical Trial NCT03204305

While the specific primary and secondary outcome measures for the clinical trial NCT03204305 are not detailed in the available public records, studies utilizing [11C]OMAR have focused on assessing CB1 receptor availability in conditions such as schizophrenia and cannabis use disorder.[4][6] These studies aim to characterize the number and distribution of CB1 receptors in these patient populations compared to healthy controls.[6]

Signaling Pathway and Experimental Workflows

CB1 Receptor Signaling Pathway (Antagonism by this compound)

The CB1 receptor is a Gi/o-coupled receptor. Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the CB1 receptor and blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists, thereby preventing the downstream signaling cascade.

Caption: CB1 receptor antagonism by this compound.

Experimental Workflow for [11C]this compound PET Imaging

The following diagram illustrates a typical workflow for a human PET imaging study using [11C]this compound.

Caption: Workflow for a [11C]this compound human PET study.

Conclusion

This compound and its radiolabeled form, [11C]this compound, represent a significant advancement in the in-vivo study of the cannabinoid CB1 receptor. Its favorable properties, including high affinity, selectivity, and good brain penetration, make it a valuable tool for researchers in neuroscience and drug development. The ability to quantify CB1 receptor density in the living human brain opens up new avenues for understanding the role of this receptor system in health and disease, and for assessing the efficacy of novel therapeutic interventions targeting the endocannabinoid system. Further research utilizing this powerful imaging agent is poised to provide deeper insights into the complexities of the brain and its disorders.

References

- 1. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of cerebral cannabinoid receptors subtype 1 (CB1) in healthy subjects and schizophrenia by the novel PET radioligand [11C]OMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging Cannabinoid Receptors Using Positron Emission Tomography (PET) Scanning | Clinical Trials at Yale [medicine.yale.edu]

JHU-75528: A Technical Guide to Cannabinoid Receptor 1 Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-75528, also known as [¹¹C]OMAR, is a novel and selective ligand for the cannabinoid receptor 1 (CB1).[1][2] As an analog of the well-characterized CB1 antagonist rimonabant, this compound has been developed and utilized primarily as a positron emission tomography (PET) radiotracer for in vivo imaging of CB1 receptors in the brain.[3][4] Its favorable pharmacokinetic properties, including ready entry into the brain and specific binding to CB1 receptors, make it a valuable tool for studying the role of the endocannabinoid system in various neuropsychiatric disorders.[3][5] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the CB1 receptor, detailed experimental protocols for its assessment, and an exploration of the downstream signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for the human CB1 receptor has been determined through competitive binding assays. The available data is summarized in the table below.

| Ligand | Parameter | Value | Receptor Source | Radioligand | Reference |

| This compound | Ki/Ki (Rimonabant) | 0.3 | HEK-293 cells expressing human recombinant CB1 receptor | [³H]-CP55,940 | [5] |

This data indicates that this compound exhibits a higher binding affinity for the CB1 receptor compared to rimonabant.[5]

Experimental Protocols

The following section details a representative experimental protocol for a radioligand competition binding assay to determine the binding affinity of this compound for the CB1 receptor. This protocol is a composite based on established methods for CB1 receptor binding assays.[6][7][8][9]

Membrane Preparation

-

Source: Membranes can be prepared from brain tissue (e.g., rat cerebellum) or from cultured cells recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[6]

-

Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[7]

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh lysis buffer and centrifuged again to wash away cytosolic proteins.

-

Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.[7]

Radioligand Competition Binding Assay

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.[8]

-

Reaction Setup: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL per well.[7]

-

Total Binding: Add assay buffer, a fixed concentration of a suitable CB1 radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and the membrane preparation.[6][7]

-

Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.[6]

-

Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound (this compound).

-

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6][7]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The filters are then washed multiple times with the cold wash buffer to remove unbound radioligand.[6][7]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] However, it can also couple to other G proteins such as Gs, Gq/11, and G12/13, as well as recruit β-arrestins, leading to a diversity of downstream signaling events.[1][10] The specific signaling outcomes can be influenced by the nature of the ligand (agonist, antagonist, or inverse agonist). While the functional properties of this compound as a CB1 antagonist have been demonstrated, a detailed characterization of its influence on all potential downstream signaling pathways is not extensively documented in the public domain.[11]

The following diagrams illustrate the general experimental workflow for a CB1 receptor binding assay and the canonical signaling pathways associated with CB1 receptor activation.

Caption: Experimental workflow for a CB1 receptor radioligand binding assay.

Caption: Overview of CB1 receptor downstream signaling pathways.

Conclusion

This compound is a high-affinity ligand for the CB1 receptor, serving as a critical tool for in vivo imaging studies. The provided experimental protocol offers a robust framework for researchers to assess its binding characteristics in vitro. Understanding the binding affinity and the complex downstream signaling of the CB1 receptor is paramount for the development of novel therapeutics targeting the endocannabinoid system. Further investigation into the specific signaling profile of this compound will provide deeper insights into its pharmacological effects and its utility in elucidating the role of CB1 receptors in health and disease.

References

- 1. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure of JHU-75528

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-75528 is a novel, high-affinity antagonist for the cannabinoid type 1 (CB1) receptor, developed as a potential radioligand for Positron Emission Tomography (PET) imaging. Its chemical structure, a pyrazole derivative, has been optimized for improved binding affinity and reduced lipophilicity compared to earlier generations of CB1 receptor ligands like rimonabant. This guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, key quantitative data, and its mechanism of action within the context of CB1 receptor signaling. Detailed experimental protocols for its synthesis and use in preclinical imaging are also presented.

Core Structure and Chemical Properties

This compound, with the IUPAC name 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a complex heterocyclic molecule. The core of the molecule is a 1,5-diarylpyrazole-3-carboxamide scaffold.

Chemical Structure:

A key feature of this compound is the presence of a cyano group at the 4-position of the pyrazole ring, which contributes to its favorable pharmacological profile. The dichlorophenyl and methoxyphenyl moieties at positions 1 and 5, respectively, are crucial for high-affinity binding to the CB1 receptor. The N-piperidinyl-carboxamide group at position 3 also plays a significant role in the molecule's interaction with the receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁Cl₂N₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 482.35 g/mol | --INVALID-LINK-- |

| CAS Number | 942063-86-7 | --INVALID-LINK-- |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N | --INVALID-LINK-- |

Quantitative Data

This compound exhibits high binding affinity for the CB1 receptor and has an optimized lipophilicity, which is a critical factor for a successful brain imaging agent.

Table 2: In Vitro and In Vivo Data for this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kᵢ) | Nanomolar range | Human CB1 Receptor | [1] |

| Lipophilicity (logD₇.₄) | 3.3 | Experimental | [2] |

| Brain Uptake (Mice) | High | In vivo | [3][4] |

| Striatum-to-Brainstem Ratio (Mice) | 3.4 | In vivo | [3][4] |

| Binding Potential (BP) in Putamen (Baboon) | 1.3 - 1.5 | In vivo PET | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The key final step is the radiolabeling of the precursor molecule.

Protocol for Radiolabeling of [¹¹C]this compound:

The radiolabeling of this compound is achieved through the methylation of its desmethyl precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[5]

-

Precursor Preparation: The desmethyl precursor is dissolved in a suitable solvent, such as acetone.[5]

-

Methylation Reaction: [¹¹C]Methyl iodide or [¹¹C]methyl triflate is introduced to the precursor solution in the presence of a base (e.g., 2 M sodium hydroxide).[5][6] The reaction is typically carried out at an elevated temperature (e.g., 80°C).[5]

-

Purification: The resulting [¹¹C]this compound is purified using high-performance liquid chromatography (HPLC).[5]

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.

Preclinical PET Imaging

In Vivo PET Imaging Protocol in Baboons:

Detailed protocols for PET imaging with [¹¹C]this compound in non-human primates have been established to assess its in vivo performance.

-

Animal Preparation: Baboons are fasted overnight and anesthetized. Vital signs are monitored throughout the procedure.

-

Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.

-

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of 90-120 minutes.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to determine the arterial input function and to analyze radiometabolites.

-

Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling is applied to the data to estimate parameters such as the distribution volume (VT) and binding potential (BP).

Signaling Pathway

This compound acts as an antagonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1]

CB1 Receptor Antagonist Signaling Pathway:

Under normal physiological conditions, endogenous cannabinoids (e.g., anandamide, 2-AG) bind to and activate the CB1 receptor. This activation leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

As an antagonist, this compound binds to the CB1 receptor but does not elicit a cellular response. Instead, it blocks the binding of endogenous cannabinoids, thereby preventing the downstream signaling cascade.

Conclusion

This compound represents a significant advancement in the development of PET radioligands for the CB1 receptor. Its chemical structure has been rationally designed to overcome the limitations of previous imaging agents, offering a favorable combination of high binding affinity and optimized lipophilicity. The detailed experimental protocols and understanding of its interaction with the CB1 signaling pathway provide a solid foundation for its application in preclinical and potentially clinical research, enabling a more precise in vivo quantification of CB1 receptors in the brain. This, in turn, can facilitate a deeper understanding of the role of the endocannabinoid system in various neurological and psychiatric disorders.

References

- 1. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

JHU-75528: A Technical Guide to a High-Affinity Rimonabant Analog for CB1 Receptor Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-75528 is a potent and selective diarylpyrazole analog of rimonabant, developed as a high-affinity radioligand for the cannabinoid type 1 (CB1) receptor. Its favorable pharmacokinetic properties, including lower lipophilicity compared to many other CB1 receptor ligands, make it a valuable tool for in vivo imaging studies using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While this compound has demonstrated functional antagonist properties consistent with its structural relationship to rimonabant, specific in vitro quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) are not widely available in the public domain. This guide, therefore, presents the available in vivo data for this compound alongside the well-characterized in vitro and in vivo data for its parent compound, rimonabant, to offer a comparative perspective.

Introduction

The endocannabinoid system, and particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain perception, mood, and memory. The development of selective ligands for the CB1 receptor has been a major focus of drug discovery efforts for various therapeutic indications. Rimonabant, a selective CB1 receptor antagonist/inverse agonist, was initially developed as an anti-obesity agent but was later withdrawn from the market due to adverse psychiatric side effects. Nevertheless, the diarylpyrazole scaffold of rimonabant has served as a template for the development of new chemical entities with improved properties.

This compound emerges from this lineage as a promising research tool. Developed at Johns Hopkins University, this rimonabant analog was designed to possess high affinity for the CB1 receptor while exhibiting optimized lipophilicity for use as a PET radioligand.[1][2][3] Its utility in non-invasively studying the distribution and density of CB1 receptors in the brain under various physiological and pathological conditions has been demonstrated in preclinical studies.[1][4][5][6]

Quantitative Data Presentation

A direct quantitative comparison of this compound and rimonabant is challenging due to the limited availability of in vitro data for this compound in peer-reviewed literature. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Binding and Functional Data

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | CB1 | Radioligand Binding | Not Publicly Available | |

| CB1 | Functional (cAMP) | Not Publicly Available | ||

| Rimonabant | CB1 | Radioligand Binding (Kᵢ) | 1.8 - 18 nM | [7] |

| CB1 | Functional (EC₅₀) | 42 ± 3 nM (Inverse Agonism) |

Note: The functional data for rimonabant reflects its inverse agonist activity, where it reduces the basal activity of the CB1 receptor.

Table 2: In Vivo Data

| Compound | Study Type | Animal Model | Key Findings | Reference |

| ¹¹C-JHU-75528 | PET Imaging | Mouse | Striatum to Brain Stem Ratio: 3.4 | [1][4][5] |

| PET Imaging | Baboon | Binding Potential (BP) in Putamen: 1.3 - 1.5 | [1][4][5] | |

| Blocking Study | Mouse & Baboon | Specific binding blocked by unlabeled this compound and rimonabant (1 mg/kg) | [1][4][5][6] | |

| Rimonabant | Behavioral | Mouse | Effective in reducing food intake and body weight | [8] |

| PET Imaging | Non-human Primate | ~20-30% receptor occupancy at doses effective for weight loss | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize cannabinoid receptor ligands like this compound and rimonabant.

CB1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells) or rodent brain tissue homogenates.

-

Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.

-

Test Compound: this compound or Rimonabant.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Forskolin-Stimulated cAMP Functional Assay

This protocol measures the functional activity of a test compound as an inverse agonist at the Gαi/o-coupled CB1 receptor.

Objective: To determine the EC₅₀ or IC₅₀ of a test compound by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

-

Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

-

Test Compound: this compound or Rimonabant.

-

Forskolin: An adenylyl cyclase activator.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.

-

Assay Buffer: Serum-free cell culture medium or a suitable buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

96- or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the CB1-expressing cells to ~80-90% confluency.

-

Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (for inverse agonist activity) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist activity) in the presence of IBMX for 15-30 minutes at 37°C.

-

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.

-

For inverse agonist activity, an EC₅₀ value represents the concentration of the compound that produces 50% of its maximal increase in cAMP levels above basal.

-

For antagonist activity, an IC₅₀ value represents the concentration of the compound that inhibits 50% of the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

Mandatory Visualizations

Signaling Pathway of a CB1 Receptor Inverse Agonist

Caption: CB1 receptor inverse agonist signaling pathway.

Experimental Workflow for CB1 Ligand Characterization

Caption: General experimental workflow for CB1 ligand characterization.

Conclusion

This compound stands out as a valuable research tool for investigating the role of the CB1 receptor in the central nervous system. Its development as a PET radioligand with favorable imaging properties allows for the non-invasive quantification and localization of CB1 receptors in vivo. While a comprehensive head-to-head comparison with its parent compound, rimonabant, is limited by the lack of publicly available in vitro data for this compound, the existing in vivo studies confirm its high affinity and selectivity for the CB1 receptor. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel cannabinoid receptor ligands. Future studies providing specific Kᵢ and EC₅₀/IC₅₀ values for this compound will be crucial for a more complete understanding of its pharmacological profile and for facilitating its broader application in neuroscience research and drug development.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of JHU-75528: A Technical Guide for Researchers

An In-depth Whitepaper on a Novel Radioligand for Cannabinoid Receptor 1 (CB1) Imaging

Introduction

JHU-75528 is a novel, high-affinity ligand developed for the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Its significance lies in its application as a radiotracer, specifically [11C]this compound, for Positron Emission Tomography (PET) imaging. The development of effective radioligands for CB1 receptors is crucial for advancing our understanding of the endocannabinoid system's role in various neuropsychiatric disorders, including obesity, drug dependence, schizophrenia, and depression.[1] Prior to the development of this compound, existing radioligands for CB1 were often limited by insufficient binding potential in the brain or poor penetration of the blood-brain barrier, hindering quantitative PET studies.[1][2][3][4] this compound, an analog of the selective CB1 antagonist rimonabant, was designed to overcome these limitations, offering a promising tool for the in-vivo quantification of CB1 receptors in the human brain.[2][3][4]

Discovery and Synthesis

The development of this compound was a targeted effort to create a CB1 receptor radioligand with optimized properties for PET imaging. The core chemical structure of this compound is 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1]

Synthesis of the Precursor

The synthesis of the non-radiolabeled precursor for [11C]this compound involves a multi-step process. A general synthetic route involves the cycloaddition of appropriately substituted benzoylacetonitriles and ethyl 2-chloro-2-(2-benzylhydrazono)acetates in the presence of a base like sodium ethoxide. This reaction yields ethyl 4-cyano-1,5-diaryl-1H-pyrazole-3-carboxylates. It is important to note that under these reaction conditions, the cyano group can undergo a side reaction, leading to the formation of a 4-carbamoylpyrazole by-product.

Radiolabeling with Carbon-11

The radiosynthesis of [11C]this compound is achieved through the O-methylation of its corresponding desmethyl precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

Experimental Protocol: Radiolabeling of [11C]this compound

-

Preparation of the Precursor: The desmethyl precursor is dissolved in a suitable solvent such as acetone.

-

Introduction of [11C]Methyl Iodide: [11C]Methyl iodide ([11C]CH3I) is introduced into the reaction vessel containing the precursor.

-

Reaction Conditions: The reaction is carried out at an elevated temperature, typically around 80°C, in the presence of a base (e.g., 2 M sodium hydroxide) to facilitate the methylation.

-

Purification: Following the reaction, the mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.

-

Final Formulation: The purified [11C]this compound is then formulated in a physiologically compatible solution for in-vivo administration.

This process typically yields [11C]this compound with a high radiochemical purity (>99%) and a specific activity suitable for PET imaging studies.[5]

Mechanism of Action and Signaling Pathway

This compound acts as a high-affinity antagonist for the CB1 receptor. As a G-protein coupled receptor, the CB1 receptor's activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists initiates a cascade of intracellular signaling events. This compound, by binding to the receptor, blocks these downstream effects.

The primary signaling pathway inhibited by this compound involves the Gi/o protein. Upon agonist binding, the CB1 receptor activates Gi/o, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Furthermore, the βγ subunit of the activated G-protein can modulate ion channels, typically inhibiting N-, P/Q-, and L-type calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release at the presynaptic terminal.

Preclinical Development and In Vivo Evaluation

The preclinical development of [11C]this compound focused on evaluating its potential as a PET radiotracer in animal models, specifically mice and baboons. These studies aimed to assess its brain uptake, specific binding to CB1 receptors, and overall pharmacokinetic profile.

Quantitative Data from Preclinical Studies

| Parameter | Species | Value | Reference |

| Brain Uptake | |||

| Peak Striatum Concentration (%ID/g) | Mouse | 6.6 ± 0.7 | [3] |

| Regional Brain Distribution | |||

| Striatum to Brain Stem Ratio | Mouse | 3.4 | [1][2][3][4] |

| Binding Potential (BP) | |||

| Putamen | Baboon | 1.3 - 1.5 | [1][2][3][4] |

Experimental Protocols

In Vivo Biodistribution Studies in Mice

-

Animal Model: Male mice are used for these studies.

-

Radiotracer Administration: [11C]this compound is administered intravenously.

-

Time-course Analysis: At various time points post-injection, animals are euthanized, and brains are rapidly harvested.

-

Tissue Dissection: The brains are dissected into specific regions (e.g., striatum, hippocampus, cortex, cerebellum, brain stem, and thalamus).

-

Radioactivity Measurement: The radioactivity in each brain region is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Blocking Studies: To confirm specificity, a separate cohort of mice is pre-treated with a non-radiolabeled CB1 antagonist (e.g., rimonabant or this compound) prior to the administration of [11C]this compound. A significant reduction in radioactivity in CB1-rich regions in the pre-treated group compared to the control group indicates specific binding.

PET Imaging Studies in Baboons

-

Animal Model: Male baboons are utilized for PET imaging.

-

Anesthesia and Preparation: Animals are anesthetized, intubated, and positioned in the PET scanner. Arterial and venous lines are placed for blood sampling and radiotracer injection.

-

Radiotracer Administration: A bolus of [11C]this compound is injected intravenously.

-

PET Data Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes.

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radiometabolites.

-

Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions of interest.

-

Kinetic Modeling: The time-activity curves and the arterial input function are used to estimate kinetic parameters, including the binding potential (BP), which reflects the density of available receptors.

-

Blocking Studies: To confirm the specificity of the signal, blocking studies are performed where a CB1 antagonist is administered before the radiotracer.

Experimental Workflow

Conclusion

This compound represents a significant advancement in the development of radioligands for imaging CB1 receptors in the brain. Preclinical studies have demonstrated that [11C]this compound possesses favorable characteristics for a PET radiotracer, including good brain penetration, high specific binding to CB1 receptors, and a suitable kinetic profile for quantitative analysis.[2][3][4] These properties make it a valuable research tool for investigating the role of the endocannabinoid system in health and disease, and for potentially aiding in the development of novel therapeutics targeting CB1 receptors. Further studies in human subjects are warranted to fully establish its clinical utility.

References

- 1. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

JHU-75528: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JHU-75528, a high-affinity radioligand for the cannabinoid type 1 (CB1) receptor, designed for in vivo imaging using positron emission tomography (PET). This compound, a novel analog of the selective CB1 antagonist rimonabant, offers significant advantages for neuroscience research, particularly in the study of neuropsychiatric disorders, obesity, and drug dependence where the CB1 receptor plays a crucial role.[1][2]

Core Compound Characteristics

This compound, chemically known as 4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, was developed to overcome the limitations of existing CB1 receptor radioligands, which often exhibit insufficient binding potential or poor blood-brain barrier penetration.[1][2] Compared to its predecessor, rimonabant, this compound demonstrates a unique combination of higher binding affinity and lower lipophilicity, making it a more suitable candidate for quantitative PET imaging.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of [11C]this compound.

Table 1: Comparative Properties of this compound and Rimonabant

| Property | This compound | Rimonabant | Reference |

| Binding Affinity (Ki Ratio) | 0.3 (relative to Rimonabant) | 1.0 | [1] |

| Lipophilicity (logD7.4) | 3.3 | 6.0 | [1] |

Table 2: In Vivo Brain Uptake of [11C]this compound in Mice

| Brain Region | Peak Radioactivity (%ID/g tissue, mean ± SD) |

| Striatum | 6.6 ± 0.7 |

| Hippocampus | High |

| Cortex | High |

| Cerebellum | High |

| Brain Stem | Low |

| Thalamus | Low |

-

Data represents the mean ± standard deviation from a study with three mice.[1]

Table 3: In Vivo Binding Potential of [11C]this compound in Baboon

| Brain Region | Binding Potential (BP) |

| Putamen | 1.3 - 1.5 |

-

The ratio of striatum to brain stem in mice was 3.4.[2]

Signaling Pathway

This compound acts as an antagonist/inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (like anandamide and 2-AG), typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of endogenous cannabinoids, thereby preventing this signaling cascade.

Caption: this compound antagonism of the CB1 receptor signaling pathway.

Experimental Protocols

In Vitro Binding Affinity

-

Objective: To determine the binding affinity of this compound relative to rimonabant.

-

Method: Inhibition binding assay using 3H-CP55,940 as the radioligand and membranes from HEK-293 cells expressing the human recombinant CB1 receptor.[1]

-

Data Analysis: The inhibition constant (Ki) for this compound was determined and compared to that of rimonabant.[1]

In Vivo Biodistribution in Mice

-

Objective: To evaluate the brain uptake and regional distribution of [11C]this compound.

-

Animals: Male Swiss Webster mice.

-

Procedure:

-

[11C]this compound was administered intravenously.

-

At various time points, mice were euthanized, and brains were harvested.

-

Brains were dissected into different regions (cerebellum, hippocampus, striatum, cortex, brain stem, and thalamus).

-

The radioactivity in each brain region was measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]

-

-

Blocking Studies: To confirm specificity, a separate group of mice was pre-injected with non-labeled this compound or rimonabant (1 mg/kg, intravenously) before the administration of [11C]this compound.[1][2]

PET Imaging in Baboons

-

Objective: To assess the in vivo binding potential and kinetics of [11C]this compound in a non-human primate model.

-

Animal: Anesthetized male baboon.

-

Procedure:

-

A transmission scan was acquired for attenuation correction.

-

[11C]this compound was injected intravenously.

-

Dynamic PET scans were acquired over 90-120 minutes.

-

Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

-

-

Data Analysis: Time-activity curves were generated for various brain regions. Kinetic modeling was applied to estimate the binding potential (BP), a measure of receptor density and affinity.[1]

References

Preclinical Profile of JHU-75528: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies conducted on JHU-75528, a novel radiotracer for Positron Emission Tomography (PET) imaging of the cannabinoid CB1 receptor. Also known as [11C]OMAR, this compound has been evaluated in various preclinical models to establish its suitability for in vivo imaging of CB1 receptors in the brain. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate a comprehensive understanding of the preclinical characteristics of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in mice and baboons.

Table 1: In Vivo Regional Brain Distribution of [11C]this compound in Mice

| Brain Region | Radioactivity (%ID/g) at 15 min | Radioactivity (%ID/g) at 60 min |

| Striatum | 1.8 ± 0.2 | 1.2 ± 0.1 |

| Cortex | 1.6 ± 0.1 | 1.0 ± 0.1 |

| Hippocampus | 1.5 ± 0.1 | 0.9 ± 0.1 |

| Cerebellum | 1.3 ± 0.1 | 0.8 ± 0.1 |

| Thalamus | 1.1 ± 0.1 | 0.7 ± 0.1 |

| Brain Stem | 0.7 ± 0.1 | 0.4 ± 0.05 |

Data are presented as mean ± SD. %ID/g = percentage of injected dose per gram of tissue.

Table 2: In Vivo Specificity and Selectivity of [11C]this compound Binding in Mouse Brain

| Treatment | Brain Region | % Blockade of [11C]this compound Binding |

| Rimonabant (1 mg/kg) | Striatum | 85 ± 5 |

| Haloperidol (1 mg/kg) | Striatum | < 10 |

| Ketanserin (1 mg/kg) | Cortex | < 10 |

| Scopolamine (1 mg/kg) | Hippocampus | < 10 |

Data represent the percentage reduction in the specific binding of [11C]this compound after pretreatment with the indicated drug.

Table 3: Pharmacokinetic Parameters of [11C]this compound in Baboons

| Parameter | Value |

| Peak Brain Uptake (SUV) | ~3.5 |

| Time to Peak Brain Uptake | ~20 min |

| Unmetabolized [11C]this compound in Plasma at 60 min | ~35% |

SUV = Standardized Uptake Value.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

Radiosynthesis of [11C]this compound

The radiolabeling of this compound with carbon-11 is a critical step for its use as a PET tracer. The synthesis of [11C]JHU75528 was accomplished via the reaction of the desmethyl precursor with [11C]methyl triflate.

-

Precursor: 1-(2,4-dichlorophenyl)-4-cyano-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

-

Radiolabeling Agent: [11C]Methyl triflate ([11C]CH3OTf)

-

Reaction Conditions: The precursor is reacted with [11C]methyl triflate in a suitable solvent, such as acetone, in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature for a short duration.

-

Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before injection.

In Vivo Biodistribution Studies in Mice

These studies were conducted to determine the uptake and distribution of [11C]this compound in different brain regions.

-

Animal Model: Male Swiss-Webster mice.

-

Radiotracer Administration: A bolus of [11C]this compound was administered intravenously via the tail vein.

-

Tissue Collection and Analysis: At various time points post-injection, mice were euthanized, and brains were rapidly removed and dissected into specific regions (striatum, cortex, hippocampus, cerebellum, thalamus, and brain stem). The radioactivity in each brain region was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Specificity and Selectivity Studies in Mice

To confirm that [11C]this compound binds specifically to CB1 receptors, blocking studies were performed.

-

Animal Model: Male Swiss-Webster mice.

-

Blocking Agents:

-

Rimonabant: A known CB1 receptor antagonist, was used to determine specific binding.

-

Haloperidol: A dopamine D2 receptor antagonist.

-

Ketanserin: A serotonin 5-HT2A receptor antagonist.

-

Scopolamine: A muscarinic acetylcholine receptor antagonist.

-

-

Protocol: Mice were pretreated with a blocking agent (or vehicle for control) a few minutes before the intravenous injection of [11C]this compound. The biodistribution of the radiotracer was then assessed as described above. A significant reduction in radioactivity in CB1-rich regions in the presence of rimonabant, but not other receptor antagonists, indicates specific and selective binding.

PET Imaging Studies in Baboons

PET imaging was used to visualize and quantify the in vivo binding of [11C]this compound in the brain of a higher species.

-

Animal Model: Male Papio anubis baboons.

-

Radiotracer Administration: [11C]this compound was administered as an intravenous bolus.

-

PET Imaging: Dynamic PET scans were acquired over a period of 90-120 minutes. Arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

-

Data Analysis: Time-activity curves were generated for various brain regions of interest. Kinetic modeling was applied to these curves to estimate key parameters such as the total distribution volume (VT), which is an indicator of receptor density.

Visualizations

The following diagrams illustrate the signaling pathway interaction and experimental workflows described in the preclinical studies of this compound.

Penetration of the Blood-Brain Barrier by JHU-75528: A Technical Guide

This guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of JHU-75528, a high-affinity radioligand for the cannabinoid receptor type 1 (CB1). Developed for positron emission tomography (PET) imaging, the ability of this compound to cross the BBB is a critical characteristic for its function as a neurological imaging agent. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, experimental methodologies, and visual representations of its cerebral uptake and distribution.

Quantitative Analysis of Brain Uptake

The blood-brain barrier permeability of this compound, radiolabeled with carbon-11 ([11C]JHU75528 or [11C]OMAR), has been demonstrated in preclinical studies involving mice and baboons. The data underscores the compound's capacity to readily enter the central nervous system and localize in regions with high CB1 receptor density.

Table 1: In Vivo Brain Uptake of [11C]JHU75528 in Mice

| Brain Region | Peak Radioactivity Concentration (% Injected Dose/g tissue) | Time to Peak Concentration (minutes) |

| Striatum | 6.6 ± 0.7 | 15-20 |

| Hippocampus | High (exact value not specified) | 15-20 |

| Cortex | High (exact value not specified) | 15-20 |

| Cerebellum | High (exact value not specified) | 15-20 |

| Thalamus | Lower than striatum | 15-20 |

| Brain Stem | Lowest | 15-20 |

Data represents mean ± SD for the striatum. All data sourced from studies on mice.[1]

Table 2: Brain-to-Blood Radioactivity Ratio and Metabolite Penetrance in Mice (30 minutes post-injection)

| Compartment | Percentage of Unchanged [11C]JHU75528 | Key Finding |

| Brain | 94% | The parent compound is the predominant form in the brain.[1] |

| Blood | 19% | [11C]JHU75528 is metabolized in the periphery.[1] |

| Conclusion | Hydrophilic metabolites of [11C]JHU75528 exhibit poor BBB penetration.[1][2][3] |

Table 3: In Vivo Brain Imaging Data for [11C]JHU75528 in Baboons

| Parameter | Brain Region | Value |

| Binding Potential (BP) | Putamen | 1.3 - 1.5 |

| Target-to-Nontarget Ratio | Putamen / Brain Stem | 2.5 |

These values indicate high specific binding to CB1 receptors in the brain.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies that characterized the BBB permeability of [11C]JHU75528.

Radiosynthesis of [11C]JHU75528

The synthesis of [11C]JHU75528 is crucial for its use as a PET radiotracer.

The radiosynthesis involves the methylation of the desmethyl precursor of JHU75528 using a radiolabeled methylating agent such as [11C]methyl iodide or [11C]methyl triflate. The resulting [11C]JHU75528 is then purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for intravenous administration.[1]

In Vivo Biodistribution Studies in Mice

These studies are fundamental to quantifying the uptake of the radiotracer in various organs, including the brain.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 11C-JHU75528: a radiotracer for PET imaging of CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. ^sup 11^C-JHU75528: A Radiotracer for PET Imaging of CB1 Cannabinoid Receptors - ProQuest [proquest.com]

In Vivo Profile of JHU-75528 ([11C]OMAR): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vivo properties of JHU-75528, a potent and selective radioligand for the cannabinoid type 1 (CB1) receptor, also known as [11C]OMAR. Developed at Johns Hopkins University, this PET (Positron Emission Tomography) tracer has emerged as a critical tool for the non-invasive imaging and quantification of CB1 receptors in the brain. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical data, experimental methodologies, and relevant biological pathways associated with this compound.

This compound is a carbon-11 labeled analog of the CB1 receptor antagonist rimonabant.[1][2] Its development was driven by the need for a PET radiotracer with suitable characteristics for quantitative imaging of cerebral CB1 receptors, a goal that had been hampered by the limitations of previously available ligands.[1][2] Preclinical evaluations in mice and non-human primates have demonstrated that [11C]this compound possesses favorable properties for in vivo imaging, including ready penetration of the blood-brain barrier, specific and selective binding to CB1 receptors, and a higher target-to-nontarget ratio compared to earlier radiotracers.[1]

Core Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.

Table 1: Regional Brain Distribution of [11C]this compound in Mice

| Brain Region | Radioactivity (%ID/g) at 5 min | Radioactivity (%ID/g) at 30 min | Radioactivity (%ID/g) at 60 min | Radioactivity (%ID/g) at 90 min |

| Striatum | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 |

| Hippocampus | 1.9 ± 0.2 | 1.6 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 |

| Cortex | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |

| Cerebellum | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |

| Thalamus | 1.2 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| Brain Stem | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |

Data are presented as mean ± SD. Data extracted from Horti et al., J Nucl Med, 2006.[1]

Table 2: In Vivo Blocking Studies of [11C]this compound Binding in Mice (90 min post-injection)

| Brain Region | % Decrease in Radioactivity with Rimonabant (1 mg/kg) |

| Striatum | 67% |

| Hippocampus | 62% |

| Cortex | 58% |

| Cerebellum | 56% |

| Thalamus | 25% (not statistically significant) |

Data calculated from Horti et al., J Nucl Med, 2006.[3]

Table 3: Pharmacokinetic Parameters of [11C]this compound in Baboons

| Parameter | Value |

| Peak Brain Radioactivity | ~10 minutes post-injection |

| Binding Potential (BP) in Putamen | 1.3 - 1.5 |

| Target-to-Nontarget Ratio (Putamen/Brain Stem) | 2.5 |

Data extracted from Horti et al., J Nucl Med, 2006.[1]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via the methylation of the corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The synthesis is automated using a modular system. The final product is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for injection. Radiochemical purity and specific activity are determined before use.

Animal Studies

All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

Mouse Biodistribution Studies:

-

Male Swiss Webster mice are typically used.

-

[11C]this compound is administered via tail vein injection.

-

At designated time points (e.g., 5, 30, 60, 90 minutes) post-injection, mice are euthanized.

-

Brains are rapidly removed, dissected into specific regions (striatum, hippocampus, cortex, cerebellum, thalamus, brain stem), and weighed.

-

The radioactivity in each brain region is measured using a gamma counter.

-

Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Blocking Studies in Mice:

-

To confirm the specificity of [11C]this compound binding to CB1 receptors, a separate cohort of mice is pretreated with a blocking agent.

-

The CB1 receptor antagonist, such as rimonabant (1 mg/kg), is administered intravenously approximately 15-30 minutes before the injection of [11C]this compound.

-

The biodistribution protocol as described above is then followed.

-

For selectivity studies, other non-cannabinoid central nervous system drugs can be used as pretreatments.[2]

PET Imaging in Non-Human Primates (Baboons):

-

Baboons are anesthetized and positioned in a PET scanner.

-

A transmission scan is acquired for attenuation correction.

-

[11C]this compound is administered as an intravenous bolus.

-

Dynamic emission data are collected for a specified duration (e.g., 90-120 minutes).

-

Arterial blood samples are collected throughout the scan to determine the arterial input function and for metabolite analysis.

-

PET images are reconstructed, and time-activity curves are generated for various brain regions.

-

Kinetic modeling is applied to the data to estimate parameters such as the volume of distribution (VT) and binding potential (BP).

Signaling and Biological Context

This compound targets the CB1 receptor, a G-protein coupled receptor (GPCR) that is highly expressed in the central nervous system. CB1 receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory.

Upon binding of an agonist (like the endogenous cannabinoid anandamide), the CB1 receptor activates intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels. As an antagonist/inverse agonist, this compound binds to the CB1 receptor and prevents or reduces its activation by agonists. This property makes it a valuable tool for studying the density and distribution of CB1 receptors in various neurological and psychiatric conditions.

Conclusion

This compound ([11C]OMAR) is a well-characterized PET radioligand that has proven to be a valuable asset for the in vivo study of the cannabinoid CB1 receptor. Its favorable pharmacokinetic and pharmacodynamic properties in preclinical models have translated to successful application in human imaging studies. This technical guide provides a foundational understanding of its in vivo characteristics and the methodologies employed in its evaluation, serving as a comprehensive resource for researchers in the field of neuroscience and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Radiolabeling of ¹¹C-JHU75528

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹¹C-JHU75528 is a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor, developed as a positron emission tomography (PET) radiotracer for in vivo imaging.[1] This molecule is an analog of rimonabant and exhibits high binding affinity for CB1 receptors, making it a valuable tool for studying the role of the endocannabinoid system in various neuropsychiatric disorders, obesity, and drug dependence.[1][2] The development of ¹¹C-JHU75528 has been a significant step forward in quantitative PET imaging of CB1 receptors due to its favorable properties over previously available radioligands, which were often limited by insufficient brain penetration or high non-specific binding.[1] These application notes provide a detailed protocol for the synthesis of the JHU75528 precursor and its subsequent radiolabeling with Carbon-11.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and performance of ¹¹C-JHU75528.

| Parameter | Value | Reference |

| Radiochemical Yield | 15% - 24% (non-decay corrected) | [3] |

| Specific Activity | 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) at end of synthesis | |

| Radiochemical Purity | >99% | |

| Total Synthesis Time | ~30 minutes | [3] |

| Precursor Name | 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [4] |

Experimental Protocols

Synthesis of the Phenolic Precursor

The synthesis of the phenolic precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a multi-step process. The detailed procedure is described by Fan et al. in the Journal of Labelled Compounds and Radiopharmaceuticals (2006).[3][4] The general synthetic strategy involves a cycloaddition reaction to form the pyrazole core, followed by hydrolysis of the ester and subsequent amidation.

Step 1: Synthesis of Ethyl 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

This step involves a cycloaddition reaction between a substituted hydrazine and a β-keto-nitrile derivative.

-

Reagents:

-

(2,4-Dichlorophenyl)hydrazine

-

Ethyl 2-cyano-3-(4-hydroxyphenyl)-3-oxopropanoate

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve (2,4-dichlorophenyl)hydrazine and ethyl 2-cyano-3-(4-hydroxyphenyl)-3-oxopropanoate in glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Step 2: Hydrolysis to 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Reagents:

-

Ethyl 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the pyrazole ester from Step 1 in a mixture of THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

-